2-(3-Chlorophenyl)-4'-iodoacetophenone
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Overview
Description
The compound “2-(3-Chlorophenyl)-4’-iodoacetophenone” is a complex organic molecule. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to an iodoacetophenone group (a ketone with an iodine atom). The “3-Chlorophenyl” part suggests the presence of a chlorine atom on the phenyl group .
Synthesis Analysis
While specific synthesis methods for “2-(3-Chlorophenyl)-4’-iodoacetophenone” are not available, similar compounds are often synthesized through reactions involving aromatic substitution, where a halogen (like chlorine or iodine) is introduced into the aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction . This method can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine derivatives, for example, have been studied for their reactions in the synthesis of various biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, and density .Scientific Research Applications
Synthesis of Bio-functional Hybrid Molecules
The compound can be used in the synthesis of bio-functional hybrid molecules. For instance, it can react with 4-nitrobenzoyl chloride to produce N-(3-chlorophenethyl)-4-nitrobenzamide . This newly obtained molecule can be fully characterized using various techniques such as 1H, 13C NMR, UV, and mass spectral data .
Neuroscience and Pharmacology
The compound holds significant importance in the realm of neuroscience and pharmacology . As a naturally occurring compound in the human body, it acts as a neuromodulator, influencing mood, cognition, and behavior . It also serves as a precursor to various neurotransmitters and plays a vital role in the synthesis of catecholamines .
Drug Discovery
The compound’s pharmacological properties have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Enhancement of Biological Activity
Strategically incorporating chlorine into specific positions of biologically active molecules can notably enhance their inherent biological activity . This makes “2-(3-Chlorophenyl)-4’-iodoacetophenone” a valuable compound in the development of more effective drugs.
5. Synthesis of Schiff Bases and Their Metal Complexes The compound can be used in the synthesis of Schiff bases and their metal complexes . These complexes have interesting coordination properties and a wide range of possible applications . They are promising candidates for medicinal and pharmaceutical use, but some of the described complexes are good as catalysts, optical materials, sensors, analytical reagents, etc .
Anticonvulsant and Analgesic Agents
A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents can be synthesized . This opens up possibilities for the development of new drugs for the treatment of conditions such as epilepsy and chronic pain .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-1-(4-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-3-1-2-10(8-12)9-14(17)11-4-6-13(16)7-5-11/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAJFAHMDVZIMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642302 |
Source
|
Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-05-9 |
Source
|
Record name | 2-(3-Chlorophenyl)-1-(4-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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